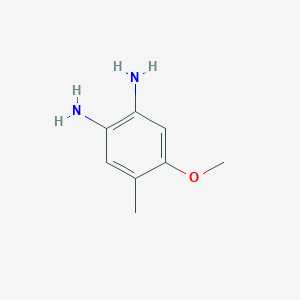

4-Methoxy-5-methylbenzene-1,2-diamine

描述

Structure

3D Structure

属性

IUPAC Name |

4-methoxy-5-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHJSFQVNCVUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625984 | |

| Record name | 4-Methoxy-5-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38608-08-1 | |

| Record name | 4-Methoxy-5-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-5-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Importance of the Benzene 1,2 Diamine Core in Organic Synthesis and Coordination Chemistry

The benzene-1,2-diamine moiety, also known as o-phenylenediamine (B120857) (OPD), is a cornerstone in the synthesis of a multitude of organic molecules and materials. Its significance lies in the ortho-disposition of its two amino groups, which facilitates the construction of various heterocyclic systems.

In organic synthesis , OPD is a key precursor for a wide range of nitrogen-containing heterocycles. bohrium.com Its condensation with dicarbonyl compounds, carboxylic acids, or aldehydes provides efficient routes to valuable scaffolds such as benzodiazepines, benzimidazoles, and quinoxalines. rsc.orgmdpi.comresearchgate.net These heterocyclic motifs are prevalent in many biologically active compounds, leading to applications in medicinal chemistry for the development of anticonvulsant, anti-anxiety, and sedative agents. rsc.org The reactivity of OPD allows for its use in multicomponent reactions, often employing green chemistry principles to generate molecular diversity and complexity. bohrium.com

In coordination chemistry , benzene-1,2-diamine functions as a versatile ligand, capable of coordinating with metal ions in several ways. It can act as a neutral bidentate ligand, binding to a metal center through both nitrogen atoms. ias.ac.inworldresearchersassociations.com Additionally, it can be protonated to form monocations or dications, which can then act as counter-ions in crystalline salts. ias.ac.in The ability of OPD to form stable complexes with a variety of transition metals has led to the development of Schiff base complexes with applications in catalysis and materials science. ias.ac.inwisdomlib.org The electronic properties of these metal complexes can be fine-tuned by altering the substituents on the benzene (B151609) ring, highlighting the modular nature of this ligand system.

Distinctive Features of 4 Methoxy 5 Methylbenzene 1,2 Diamine in Aromatic Diamine Chemistry

4-Methoxy-5-methylbenzene-1,2-diamine is distinguished from its parent compound, benzene-1,2-diamine, by the presence of a methoxy (B1213986) (-OCH₃) and a methyl (-CH₃) group on the aromatic ring. These substituents introduce specific electronic and steric effects that modulate the reactivity and properties of the molecule.

The methoxy group, being an electron-donating group through resonance, and the methyl group, being electron-donating through induction, increase the electron density of the benzene (B151609) ring. This enhanced electron density influences the nucleophilicity of the amino groups, potentially altering their reactivity in condensation and substitution reactions. The position of these substituents can also direct the regioselectivity of electrophilic substitution reactions.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| InChI Key | CVHJSFQVNCVUQP-UHFFFAOYSA-N |

| Appearance | Versatile small molecule scaffold |

| Predicted XlogP | 0.9 |

| Data sourced from PubChem and other chemical suppliers. uni.lucymitquimica.com |

These features make this compound a valuable intermediate for creating more complex molecules with tailored electronic and steric properties.

Scope of Academic Inquiry into 4 Methoxy 5 Methylbenzene 1,2 Diamine

Synthetic Pathways to this compound

The creation of this compound is not a single-step process but rather a multi-step synthetic sequence. The core of this strategy involves the formation of a correctly substituted benzene (B151609) ring followed by the chemical reduction of a nitro group to an amine.

Multi-step Organic Synthesis Strategies

A common and effective strategy for preparing aromatic diamines is the chemical reduction of a corresponding nitroaniline compound. For the target molecule, the synthesis hinges on the final-step reduction of the immediate precursor, 5-Methoxy-4-methyl-2-nitroaniline.

Nitration: Introduction of a nitro group onto a pre-existing methoxy-methyl-aniline scaffold. The starting material, such as 5-methoxy-4-methylaniline, would be subjected to nitration using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the ortho position to the existing amino group.

Reduction: The final and critical step is the reduction of the nitro group of 5-Methoxy-4-methyl-2-nitroaniline to yield the target this compound. This transformation is a standard procedure in organic synthesis. Several methods are effective for this purpose, including:

Catalytic Hydrogenation: The nitroaniline precursor can be hydrogenated using a catalyst such as palladium on activated carbon (Pd/C) in a suitable solvent like ethanol (B145695). chemicalbook.com This reaction is typically carried out under hydrogen pressure and provides a clean product with high yield. chemicalbook.comgoogle.com

Chemical Reduction: Alternatively, the reduction can be achieved using chemical reducing agents. A widely used method involves stannous chloride (SnCl₂) in a solvent like ethanol, often under reflux conditions. mdpi.com Another classic method uses zinc dust in an ethanol-water mixture with sodium hydroxide. orgsyn.org

These methods provide reliable routes to the desired 1,2-diamine structure from its nitroaniline precursor. mdpi.com

Identification and Utilization of Precursor Compounds in its Synthesis

The successful synthesis of this compound is critically dependent on the availability of appropriately substituted precursors. The most direct precursor is the corresponding nitroaniline, which contains all the necessary atoms in the correct positions, requiring only the reduction of the nitro group.

The key precursor for this synthesis is:

5-Methoxy-4-methyl-2-nitroaniline : This compound is the immediate precursor to the final product. Its chemical structure has the amine group at position 1, the nitro group at position 2, the methyl group at position 4, and the methoxy group at position 5. The reduction of the nitro group at C2 directly yields the target 1,2-diamine.

The synthesis of this key precursor itself relies on earlier starting materials. A plausible starting point for its preparation would be a molecule like 3-Methoxy-4-methylaniline.

Below is a table of relevant precursor compounds.

Table 1: Precursor Compounds for the Synthesis of this compound| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 5-Methoxy-4-methyl-2-nitroaniline | C₈H₁₀N₂O₃ | Immediate precursor; reduced to the final product. |

| 3-Methoxy-4-methylaniline | C₈H₁₁NO | Potential starting material for the synthesis of the key nitroaniline precursor. |

| Nitric Acid | HNO₃ | Reagent for the nitration step. |

| Sulfuric Acid | H₂SO₄ | Catalyst and dehydrating agent for the nitration step. |

| Palladium on Carbon (Pd/C) | Pd/C | Catalyst for the reduction of the nitro group via hydrogenation. chemicalbook.com |

| Stannous Chloride (SnCl₂) | SnCl₂·2H₂O | Chemical reducing agent for the nitro group. mdpi.com |

Functionalization and Derivatization Approaches from this compound

The two adjacent amine groups of this compound are nucleophilic centers that can readily undergo various chemical transformations. These reactions allow for the functionalization of the molecule to create a diverse range of derivatives.

Alkylation and Acylation Reactions of Amine Groups

The primary amine groups of the diamine can be targeted by electrophiles in alkylation and acylation reactions. These reactions can be controlled to achieve mono- or di-substitution.

Alkylation: The amine groups can be alkylated using alkyl halides. A more specific example is arylation, such as the acid-catalyzed coupling reaction with substituted 9-chloroacridines in a solvent like methanol. google.comresearchgate.net This reaction forms a new carbon-nitrogen bond and can be used to attach complex heterocyclic systems to the diamine core. google.com The resulting products are often isolated as hydrochloride salts. google.com

Acylation: Acylation involves the reaction of the amine groups with acylating agents like acyl chlorides or anhydrides to form amides. For instance, substituted benzene-1,2-diamines can be readily acylated with benzenesulfonyl chloride in the presence of a base like pyridine (B92270) to yield the corresponding sulfonamides. mdpi.com This demonstrates a method for introducing sulfonyl groups onto the diamine structure. mdpi.com

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagent Example | Functional Group Introduced | Product Class |

|---|---|---|---|

| Arylation | 9-Chloroacridine | Acridinyl | N-Acridinyl-diamine |

| Acylation (Sulfonylation) | Benzenesulfonyl chloride | Benzenesulfonyl | Benzenesulfonamide |

| Acylation | Acetic anhydride | Acetyl | Acetamide |

Condensation Reactions for Schiff Base Formation with Carbonyl Compounds

One of the most characteristic reactions of 1,2-diamines is their condensation with carbonyl compounds (aldehydes and ketones) to form Schiff bases, also known as azomethines or imines. dergipark.org.tr This reaction involves the formation of a carbon-nitrogen double bond (-C=N-).

The synthesis of Schiff bases from this compound typically involves refluxing the diamine with an aldehyde or ketone, often in a 1:1 or 1:2 molar ratio, in a solvent such as ethanol. dergipark.org.tr A catalytic amount of acid, like acetic acid, is often added to facilitate the reaction. nih.gov The reaction proceeds in two main steps: the initial addition of the amine to the carbonyl group to form an unstable carbinolamine intermediate, followed by the elimination of a water molecule to yield the stable imine. dergipark.org.tr

A notable feature of using a diamine is the potential for selective reaction. It is possible to react only one of the two amine groups with an aldehyde to form a mono-Schiff base, leaving the second amine group available for subsequent, different derivatization reactions. researchgate.net

Table 3: Representative Carbonyl Compounds for Schiff Base Formation

| Carbonyl Compound | Molecular Formula | Class |

|---|---|---|

| Benzaldehyde | C₇H₆O | Aromatic Aldehyde |

| Salicylaldehyde (B1680747) (2-Hydroxybenzaldehyde) | C₇H₆O₂ | Aromatic Aldehyde |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | C₈H₈O₃ | Aromatic Aldehyde |

| Acetone | C₃H₆O | Aliphatic Ketone |

| Acetophenone | C₈H₈O | Aromatic Ketone |

Advanced Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity (>98-99%) for o-phenylenediamines like this compound requires specific purification techniques designed to remove isomers, unreacted starting materials, and colored oxidation byproducts. These compounds are sensitive to air and light, and purification methods must account for this instability.

Recrystallization: The most common method for purifying solid organic compounds is recrystallization. For o-phenylenediamines, a typical procedure involves dissolving the crude product in hot water or an alcohol-water mixture. orgsyn.org To prevent oxidation, which can lead to colored impurities, a small amount of a reducing agent like sodium hydrosulfite (Na₂S₂O₄) is often added to the solution. orgsyn.org Activated charcoal can also be used to treat the hot solution to adsorb colored impurities before hot filtration and subsequent cooling to induce crystallization of the purified product. orgsyn.org

Purification via Salt Formation: A highly effective method for obtaining a very pure product involves converting the basic diamine into an acid addition salt, typically the dihydrochloride. orgsyn.orgnih.gov The crude diamine is dissolved in an appropriate solvent and treated with concentrated hydrochloric acid to precipitate the this compound dihydrochloride. orgsyn.orgnih.gov This salt can then be purified by recrystallization from a suitable solvent system, such as methanol-ethyl acetate (B1210297). google.com After purification, the salt is treated with a base (e.g., aqueous sodium hydroxide) to regenerate the pure, free diamine. google.com

Distillation and Crystallization: For larger scale operations or for separating isomers, a combination of vacuum distillation followed by crystallization can be employed. wipo.int This method is particularly useful for separating o-phenylenediamine from its meta- and para-isomers. wipo.int

These techniques, particularly purification via the hydrochloride salt followed by recrystallization, are essential for obtaining the high-purity material required for research and further synthetic applications.

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry, Ultra-Performance Liquid Chromatography)

Chromatographic techniques are instrumental for the analysis and purification of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical tools for assessing the purity of and quantifying aromatic amines.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For aromatic amines like this compound, reversed-phase HPLC is typically employed. In this mode, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A related compound, 4-methoxy-o-phenylenediamine, is used as a derivatizing reagent for the HPLC determination of dicarbonyl compounds in biological samples, highlighting the utility of HPLC for analyzing this class of molecules. researchgate.netchemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This provides not only retention time data but also mass-to-charge ratio information, allowing for highly specific detection and structural elucidation. For substituted benzene-1,2-diamines, LC-MS is invaluable for confirming the identity of the target compound and its derivatives, as well as for identifying any impurities. An LC-MS method for screening aromatic amines often uses an electrospray ionization (ESI) source in positive ion mode, which would protonate the amine groups on the target molecule. shimadzu.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller stationary phase particles (typically less than 2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity. A UPLC method would offer a high-throughput option for purity checks during the synthesis and derivatization of this compound.

The following table summarizes typical chromatographic conditions that could be adapted for the analysis of this compound, based on established methods for similar aromatic amines. shimadzu.com

| Parameter | HPLC | LC-MS | UPLC |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-phase C18 (e.g., 2.0 x 150 mm) | Reversed-phase C18 (e.g., 2.1 x 50 mm, <2 µm) |

| Mobile Phase | A: Water with buffer (e.g., ammonium (B1175870) acetate) B: Acetonitrile or Methanol | A: 10mM ammonium acetate B: Acetonitrile | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |

| Elution | Gradient or Isocratic | Gradient | Gradient |

| Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.4 mL/min | 0.4 - 0.8 mL/min |

| Detection | UV (e.g., 254 nm or 280 nm) | ESI-MS (Positive SIM/Scan Mode) | UV/Photodiode Array (PDA) and/or MS |

| Oven Temp. | 30 - 40 °C | 40 °C shimadzu.com | 40 - 50 °C |

This table presents generalized starting conditions. Method optimization is required for specific applications.

Recrystallization Procedures

Recrystallization is the most common and effective method for purifying solid organic compounds. rubingroup.org The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. rubingroup.org An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either soluble or insoluble in the hot solvent. rubingroup.org

Solvent Selection: The choice of solvent is critical for successful recrystallization. The "like dissolves like" principle is a useful guideline; polar compounds are more soluble in polar solvents, while nonpolar compounds dissolve better in nonpolar solvents. rubingroup.org Given the structure of this compound, which contains polar amine groups and a less polar methoxy-methyl-benzene ring, a solvent of intermediate polarity or a mixed-solvent system is often suitable.

Common solvents for the recrystallization of aromatic compounds include ethanol, hexane, ethyl acetate, and toluene. rubingroup.orgreddit.com For amines, it is also possible to crystallize them as salts (e.g., hydrochlorides) by performing the recrystallization from an acidic medium. rochester.edu If a single solvent does not provide the desired solubility profile, a solvent pair can be employed. rubingroup.orgyoutube.com This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (in which the compound is less soluble) until turbidity appears. youtube.com

The following table lists common solvents used for recrystallization, which could be tested for this compound.

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Water | 100 | Very High | Good for polar compounds; can be used with alcohols as a solvent pair. youtube.com |

| Ethanol | 78 | High | A versatile and commonly used solvent for many organic compounds. rubingroup.org |

| Methanol | 65 | High | Similar to ethanol but with a lower boiling point. |

| Acetone | 56 | Medium-High | A good solvent for a wide range of compounds; often used in solvent pairs. rochester.edu |

| Ethyl Acetate | 77 | Medium | A common choice, often used with hexanes as a co-solvent. reddit.com |

| Dichloromethane (DCM) | 40 | Medium-Low | Useful for less polar compounds; often part of a solvent pair. reddit.com |

| Toluene | 111 | Low | Good for aromatic compounds, especially for dissolving at high temperatures. reddit.com |

| Hexane/Heptane | ~69 | Very Low | A nonpolar solvent, frequently used as the "poor" solvent in a pair with a more polar one. rubingroup.orgreddit.com |

Data compiled from multiple sources. rubingroup.orgreddit.comrochester.edu

General Recrystallization Procedure:

Dissolution: The crude this compound is placed in an Erlenmeyer flask. The chosen solvent is added portion-wise while heating the mixture to its boiling point until the solid is completely dissolved. rubingroup.org

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

Crystallization: The clear, hot solution is allowed to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield of the crystallized product. youtube.com

Isolation and Washing: The formed crystals are collected by vacuum filtration using a Büchner funnel. youtube.com The crystals are then washed with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities. youtube.com

Drying: The purified crystals are dried to remove residual solvent, either in the air, in a desiccator, or under a vacuum.

Nucleophilic Reactivity of the Amine Centers

The two adjacent amine groups on the benzene ring are the primary sites of nucleophilic attack. The electron-donating effects of the methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring and, consequently, on the nitrogen atoms of the amine groups. This enhanced nucleophilicity makes this compound readily reactive with a variety of electrophiles.

The amine centers can participate in reactions typical of primary aromatic amines, such as acylation, alkylation, and condensation with carbonyl compounds. The presence of two vicinal amine groups also opens up pathways for cyclization reactions to form five-membered heterocyclic rings.

Cyclocondensation Reactions for Heterocyclic Ring Formation

A significant application of this compound in organic synthesis is its use as a precursor for the construction of benzimidazole-based heterocyclic systems. These reactions, known as cyclocondensation reactions, involve the formation of a new ring by combining the diamine with a suitable electrophilic partner.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of applications. The synthesis of benzimidazoles from o-phenylenediamines, such as this compound, is a well-established and versatile strategy. nih.govresearchgate.net This typically involves the reaction of the diamine with aldehydes, carboxylic acids, or their derivatives. nih.govorientjchem.org

For instance, the reaction with formic acid in the presence of a zinc oxide nanoparticle catalyst can yield 5-methoxy-1H-benzimidazole with high efficiency. researchgate.netsemanticscholar.org Similarly, condensation with various aldehydes can lead to the formation of 2-substituted benzimidazoles. semanticscholar.orgresearchgate.net The reaction conditions for these syntheses can vary, with some methods employing microwave irradiation to accelerate the process. scispace.comresearchgate.net

The following table provides examples of benzimidazole derivatives synthesized from o-phenylenediamines and various reagents, illustrating the versatility of this approach.

| o-Phenylenediamine Reactant | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4-Methoxy-1,2-phenylenediamine | Formic acid | ZnO nanoparticles, 70°C | 5-Methoxy-1H-benzimidazole | 98 | researchgate.netsemanticscholar.org |

| o-Phenylenediamine | Various aldehydes | Sodium metabisulfite, ethanol, reflux | 2-Aryl-benzimidazoles | 60-72 | acs.orgnih.gov |

| o-Phenylenediamine | Carboxylic acids | Ammonium chloride, EtOH, 80-90°C | 2-Substituted benzimidazoles | 72-90 | semanticscholar.org |

| 3,4-Toluenediamine | Methyl phenyl ketone | 180°C | 2-Phenyl-5(or 6)-methyl benzimidazole | - | researchgate.net |

This table is illustrative and includes examples with various substituted o-phenylenediamines to demonstrate the breadth of the reaction.

The formation of the benzimidazole ring from an o-phenylenediamine and an aldehyde generally proceeds through a multi-step mechanism. The initial step is the condensation of one of the amine groups with the aldehyde to form a Schiff base intermediate. This is followed by an intramolecular nucleophilic attack of the second amine group on the imine carbon, leading to the formation of a five-membered ring. Subsequent dehydration and aromatization result in the stable benzimidazole core. researchgate.net

In some cases, the reaction may proceed through an oxidative cyclodehydrogenation pathway, especially when starting with aldehydes. nih.gov The choice of reagents and reaction conditions can influence the specific mechanistic pathway and the final product yield.

Electrophilic Aromatic Substitution Patterns on the this compound Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for benzene and its derivatives. wikipedia.org The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring. masterorganicchemistry.comlibretexts.org In the case of this compound, the ring is highly activated towards electrophilic attack due to the presence of four electron-donating groups: two amino groups, a methoxy group, and a methyl group.

All four substituents are ortho-, para-directing groups. libretexts.org The powerful activating and directing effects of the amino and methoxy groups would strongly favor substitution at the positions ortho and para to them. Given the substitution pattern, the most likely positions for electrophilic attack would be the remaining unsubstituted carbons on the ring. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and the reaction conditions, with potential for a mixture of products. However, the strong activation by the existing groups makes these reactions proceed readily. researchgate.net

Oxidation and Reduction Pathways of this compound

The amine groups of this compound are susceptible to oxidation. Oxidation of o-phenylenediamines can lead to the formation of quinone-diimines or other complex polymeric materials. The specific products formed depend on the oxidizing agent and the reaction conditions.

Conversely, while the diamine itself is in a reduced state, the synthesis of related benzimidazole structures can sometimes involve reductive steps. For example, some synthetic routes to benzimidazoles start from 2-nitroanilines, which are then reduced to the corresponding o-phenylenediamine in situ before cyclization. organic-chemistry.org

The electrochemical properties of related benzimidazole derivatives have also been investigated, indicating that the core structure can participate in redox processes. acs.org

Iv. Advanced Spectroscopic and Crystallographic Characterization of 4 Methoxy 5 Methylbenzene 1,2 Diamine and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the different vibrational modes of a molecule, which are dependent on the types of atoms and the chemical bonds connecting them. Each functional group in a molecule has a characteristic set of vibrational frequencies, making techniques like FT-IR spectroscopy invaluable for functional group analysis.

A detailed experimental Fourier-Transform Infrared (FT-IR) spectrum for 4-Methoxy-5-methylbenzene-1,2-diamine has not been found in the surveyed scientific literature. researchgate.netthermofisher.comresearchgate.net FT-IR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

Were an FT-IR spectrum available for this compound, it would be expected to exhibit characteristic absorption bands corresponding to its specific structural features. Key expected vibrational modes would include:

N-H Stretching: The two primary amine (-NH₂) groups would typically show a pair of medium to strong absorption bands in the region of 3300-3500 cm⁻¹. The presence of two bands is due to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations would appear at approximately 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups would be observed just below 3000 cm⁻¹.

N-H Bending: The bending vibration (scissoring) of the primary amine groups would be expected in the range of 1590-1650 cm⁻¹.

C=C Stretching: The aromatic ring would display characteristic carbon-carbon double bond stretching vibrations within the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether linkage (Ar-O-CH₃) would be prominent, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-N Stretching: The stretching vibrations of the aromatic carbon to nitrogen bonds would be found in the 1250-1360 cm⁻¹ range.

Without experimental data, a definitive table of absorption bands and their assignments cannot be constructed.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) spectroscopy, provide information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Published experimental UV-Vis spectroscopic data, including maximum absorption wavelengths (λmax) for this compound, were not located in the reviewed literature and databases. science-softcon.descience-softcon.deresearchgate.net

The UV-Vis spectrum of an aromatic compound like this compound is expected to show absorptions due to π → π* transitions within the benzene (B151609) ring. The presence of auxochromes—the two amino (-NH₂) groups and the methoxy (-OCH₃) group—which are electron-donating, would be expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. The specific positions of the absorption bands would be sensitive to the solvent used due to solvatochromic effects. Analysis of such a spectrum would provide insights into the conjugation and electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

A definitive experimental ¹H NMR spectrum for this compound is not available in the public domain literature that was surveyed. yale.edu

A hypothetical ¹H NMR spectrum of this compound would provide a wealth of structural information through chemical shifts (δ), signal splitting patterns (multiplicity), and integration values. Based on its structure, the following proton signals would be anticipated:

Aromatic Protons: There are two protons on the aromatic ring. Due to their different electronic environments, they would appear as two distinct signals, likely in the range of δ 6.0-7.0 ppm. Their splitting pattern would depend on the coupling between them.

Amine Protons: The four protons of the two -NH₂ groups would likely appear as one or two broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Methoxy Protons: The three protons of the -OCH₃ group would be expected to appear as a sharp singlet, typically in the δ 3.7-3.9 ppm region.

Methyl Protons: The three protons of the ring-attached -CH₃ group would also produce a sharp singlet, likely in the δ 2.0-2.5 ppm range.

Without an actual spectrum, a data table of chemical shifts and coupling constants cannot be compiled.

As with other spectroscopic data, an experimental ¹³C NMR spectrum for this compound could not be located in the searched scientific databases. researchgate.net

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. For the C₈H₁₂N₂O structure of this compound, eight distinct signals would be expected:

Aromatic Carbons: Six signals corresponding to the six carbons of the benzene ring. The carbons attached to the substituents (-NH₂, -OCH₃, -CH₃) would have chemical shifts significantly different from those attached only to hydrogen. Carbons bonded to the electronegative oxygen and nitrogen atoms would be shifted downfield.

Methoxy Carbon: The carbon of the -OCH₃ group would typically appear in the δ 55-60 ppm region.

Methyl Carbon: The carbon of the -CH₃ group would appear at a higher field (upfield), likely in the δ 15-25 ppm range.

The precise chemical shifts would provide definitive evidence for the substitution pattern on the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry techniques, such as Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-ToF), offer exceptional sensitivity and accuracy. embrapa.br ESI is a soft ionization method suitable for a wide range of polar to partially non-polar molecules, generating charged ions with minimal fragmentation. analis.com.my These ions are then guided into a Time-of-Flight (TOF) analyzer, which separates them based on their mass-to-charge ratio (m/z), providing highly accurate mass measurements. nih.gov

For this compound, high-resolution mass spectrometry can precisely confirm its molecular formula, C₈H₁₂N₂O. The predicted monoisotopic mass is 152.09496 Da. uni.lu In ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]⁺, with an m/z of approximately 153.10224. uni.lu The high resolving power of a TOF analyzer allows for the differentiation of compounds with very similar molecular weights.

Tandem mass spectrometry (MS/MS), often performed on Q-TOF instruments, involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its fragmentation through collision-activated dissociation (CAD). researchgate.net The resulting product ions provide valuable structural information, revealing the connectivity of atoms within the molecule. The fragmentation patterns of derivatives, such as Schiff bases or metal complexes, can confirm the success of a chemical reaction by showing the expected increase in mass and revealing new fragmentation pathways characteristic of the modified structure.

The table below shows predicted mass-to-charge ratios and collision cross-section (CCS) values for various adducts of this compound, which are crucial parameters in ion mobility-mass spectrometry studies. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 153.10224 | 130.9 |

| [M+Na]⁺ | 175.08418 | 139.9 |

| [M+K]⁺ | 191.05812 | 138.0 |

| [M+NH₄]⁺ | 170.12878 | 151.8 |

| [M-H]⁻ | 151.08768 | 134.6 |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For derivatives of this compound, such as Schiff bases or coordination complexes, obtaining suitable crystals allows for unambiguous structural elucidation. mdpi.com

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data from this analysis is used to build an electron density map, from which the positions of the individual atoms can be determined. scielo.org.za

For example, a Schiff base derivative of a related compound was characterized using single-crystal X-ray diffraction. nih.gov The study revealed detailed crystallographic data, confirming the molecular structure and providing insights into intermolecular interactions like hydrogen bonding that stabilize the crystal packing. nih.gov Such analyses are crucial for understanding the solid-state properties of materials.

The table below presents crystallographic data for a representative Schiff base derivative, (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄N₂O₂ |

| Formula Weight | 242.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.7082 (12) |

| b (Å) | 4.7446 (4) |

| c (Å) | 21.124 (2) |

| β (°) | 105.525 (2) |

| Volume (ų) | 1227.21 (19) |

| Z (Molecules per unit cell) | 4 |

Application of Atomic Absorption Spectroscopy for Metal Complex Analysis

When this compound or its derivatives are used as ligands to form metal complexes, it is essential to confirm the elemental composition and stoichiometry of the resulting compounds. Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of specific metal elements.

In the context of metal complex analysis, AAS is used to measure the concentration of the metal ion within the complex. The procedure involves dissolving a known amount of the complex and aspirating the solution into a flame or graphite (B72142) furnace, where it is atomized. A light source specific to the metal being analyzed is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of the metal atoms.

This technique is instrumental in verifying the metal-to-ligand ratio in the synthesized complex. For instance, if a complex is synthesized with an expected 1:2 metal-to-ligand ratio, the experimentally determined metal percentage from AAS can be compared with the theoretical value calculated from the proposed chemical formula. This comparison provides strong evidence for the stoichiometry of the complex. The use of AAS is a standard characterization method in coordination chemistry to confirm that the metal ion has been successfully incorporated into the final product in the correct proportion.

The table below outlines the typical application of AAS in the analysis of a hypothetical metal complex derived from a ligand based on this compound.

| Analytical Step | Purpose | Example |

|---|---|---|

| Sample Preparation | To bring the metal complex into a solution suitable for analysis. | A precisely weighed sample of the metal complex is dissolved in an appropriate acid or solvent and diluted to a known volume. |

| Instrument Calibration | To create a calibration curve for quantifying the metal. | Standard solutions of known concentrations of the target metal ion (e.g., Cu(II), Ni(II), Zn(II)) are analyzed to establish a relationship between absorbance and concentration. |

| Sample Measurement | To determine the absorbance of the prepared sample solution. | The sample solution is introduced into the AAS instrument, and its absorbance is measured. |

| Data Analysis | To calculate the percentage of metal in the original complex. | The metal concentration in the sample solution is determined from the calibration curve. This value is used to calculate the mass and percentage of the metal in the initial solid complex, which is then compared to the theoretical value. |

V. Theoretical and Computational Chemistry Approaches to 4 Methoxy 5 Methylbenzene 1,2 Diamine

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying the properties of molecules like 4-Methoxy-5-methylbenzene-1,2-diamine. DFT methods balance computational cost and accuracy, making them suitable for molecules of this size. These calculations could provide fundamental information about the molecule's geometry, electronic structure, and spectroscopic characteristics.

A primary application of DFT would be the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of its atoms by finding the minimum energy structure on the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. For instance, the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986), methyl, and diamine functional groups would be determined. Conformational analysis would also be crucial to identify different spatial arrangements (conformers) of the flexible amine and methoxy groups and to calculate their relative energies to predict the most stable conformer.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

|---|---|

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-N bond length | ~1.40 Å |

| C-O (methoxy) bond length | ~1.37 Å |

| N-H bond length | ~1.01 Å |

| C-C-C (aromatic) bond angle | ~120° |

| H-N-H bond angle | ~110° |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

DFT calculations are instrumental in understanding the electronic properties of a molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For an electron-rich aromatic diamine like this, the HOMO would likely be delocalized over the benzene ring and the nitrogen atoms.

Band Gap Energy: The HOMO-LUMO gap is also related to the electronic band gap, which is crucial for understanding the molecule's electronic and optical properties, such as its UV-Visible absorption characteristics.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify the charge distribution on different atoms, revealing the effects of the electron-donating methoxy, methyl, and amino groups on the aromatic ring. This analysis would also detail hyperconjugative interactions and the nature of the lone pairs on the nitrogen and oxygen atoms.

Table 2: Hypothetical Electronic Properties for this compound (Illustrative)

| Property | Predicted Value (Illustrative) |

|---|---|

| HOMO Energy | ~ -5.0 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 eV |

Note: These values are illustrative and would depend on the specific DFT functional and basis set used in the calculation.

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. This would help in assigning the characteristic vibrational modes of the functional groups, such as the N-H stretching of the amine groups, the C-O stretching of the methoxy group, and the aromatic C-H and C=C vibrations.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions are invaluable for interpreting experimental NMR data and confirming the chemical structure.

Molecular Modeling and Dynamics Simulations

While quantum mechanical calculations are often performed on a single, static molecule (or a small number of conformers), molecular modeling and dynamics (MD) simulations can explore the behavior of the molecule over time, including its interactions with other molecules, such as solvents. MD simulations use classical force fields to model the atomic interactions, allowing for the study of larger systems and longer timescales than are feasible with DFT. For this compound, MD simulations could be used to study its conformational flexibility in different environments and its solvation properties.

Computational Insights into Reactivity and Selectivity

Computational chemistry can provide significant insights into the chemical reactivity and selectivity of this compound. By analyzing the distribution of electron density and the frontier molecular orbitals, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. For example, the electron-rich nature of the aromatic ring, enhanced by the electron-donating substituents, would suggest a high reactivity towards electrophiles. The relative reactivity of the two amine groups could also be computationally assessed. Furthermore, reaction mechanisms involving this compound could be modeled to determine activation energies and predict the most likely reaction pathways and products.

Molecular Electrostatic Potential (MEP) Mapping and its Implications for Chemical Reactivity

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of chemical reactivity.

Color Coding: MEP maps use a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

Implications for Reactivity: For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the diamine groups and the oxygen atom of the methoxy group, due to their lone pairs of electrons. These would be the primary sites for interactions with electrophiles and for hydrogen bonding. The aromatic protons and the hydrogens of the amine groups would likely show positive potential (blue), indicating them as sites for nucleophilic interaction. The MEP map would thus provide a clear, three-dimensional picture of the molecule's reactivity landscape.

Computational Prediction of Molecular Interactions

Theoretical and computational chemistry offers a powerful lens to examine and predict the molecular interactions of this compound. Through methods such as Density Functional Theory (DFT) and molecular docking, it is possible to model how this compound interacts with other molecules, particularly biological macromolecules like proteins. These computational techniques provide critical insights into the potential binding modes, affinities, and the specific non-covalent forces that govern these interactions at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.org By calculating properties like the Molecular Electrostatic Potential (MESP), DFT can identify the electron-rich and electron-deficient regions of this compound. The amine groups (-NH2) are anticipated to be primary nucleophilic sites (electron-rich), making them potent hydrogen bond donors. Conversely, the oxygen atom of the methoxy group (-OCH3) serves as a hydrogen bond acceptor. Studies on analogous substituted phenylenediamines confirm that the amine groups are key reaction sites involved in molecular interactions. researchgate.netnih.gov

Molecular docking is a computational simulation technique that predicts the preferred orientation of a molecule when bound to a second molecule, such as a protein receptor, to form a stable complex. nih.govugm.ac.id This method evaluates the feasibility of the binding by calculating a score that estimates the binding energy. For this compound, docking simulations can elucidate how its functional groups—the diamine, methoxy, and methyl moieties—fit into a protein's binding pocket and the specific interactions they form. nih.gov

Detailed Research Findings

While specific molecular docking studies exclusively targeting this compound are not widely published, extensive computational research on structurally related phenylenediamines and molecules with methoxybenzyl groups allows for a detailed prediction of its interaction profile. researchgate.netnih.gov The interaction potential is dictated by the compound's key functional groups.

The primary interaction drivers are the twin amine groups at positions 1 and 2 of the benzene ring. These groups are strong hydrogen bond donors. The methoxy group at position 4 provides a hydrogen bond acceptor site. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions, while the methyl group at position 5 contributes to van der Waals and hydrophobic interactions.

Computational analyses of similar N,N'-substituted p-phenylenediamines and their coordination with metal ions have demonstrated the crucial role of the nitrogen atoms in forming bonds and determining molecular effectiveness. doi.org Furthermore, docking studies on other molecules containing a 4-methoxybenzyl moiety have shown that this group can form strong hydrogen bonds and hydrophobic interactions within protein active sites. nih.gov Based on these principles, a predictive model of the molecular interactions for this compound can be constructed.

The table below summarizes the predicted molecular interactions based on the compound's structure and data from analogous molecules.

Table 1: Predicted Molecular Interactions for this compound

| Interacting Moiety of Compound | Interaction Type | Potential Protein Residue Partner |

|---|---|---|

| 1,2-Diamine (-NH₂) groups | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Main-chain Carbonyl Oxygen |

| 4-Methoxy (-OCH₃) group | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Threonine |

| Benzene Ring | π-π Stacking / T-stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

These predicted interactions highlight the molecule's capacity for multi-point binding within a receptor site, combining hydrogen bonds, π-system interactions, and hydrophobic contacts. Such a diverse interaction profile is often characteristic of molecules with significant biological activity. Further molecular dynamics simulations would be necessary to confirm the stability of these predicted binding modes over time.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Histidine |

| Aspartate |

| Glutamate |

| Serine |

| Threonine |

| Lysine |

| Arginine |

| Alanine |

| Valine |

| Leucine |

Vi. Advanced Applications and Research Horizons for 4 Methoxy 5 Methylbenzene 1,2 Diamine in Chemical Sciences

Development of Ligands for Transition Metal Complexes

The presence of two adjacent primary amine groups makes 4-methoxy-5-methylbenzene-1,2-diamine an excellent precursor for the synthesis of chelating ligands. These ligands can form stable complexes with a wide array of transition metals.

Design and Synthesis of this compound-Derived Ligands

The most direct method for converting o-phenylenediamines into versatile ligands is through condensation reactions with carbonyl compounds to form Schiff base ligands. These reactions typically involve the formation of an imine (-C=N-) bond. For instance, reacting this compound with various aldehydes or ketones can yield bidentate (N₂), tridentate (N₂O), or tetradentate (N₂O₂) ligands, depending on the stoichiometry and the nature of the carbonyl precursor.

The design of these ligands can be tailored:

Reaction with mono-aldehydes/ketones: A 1:2 molar ratio reaction with a salicylaldehyde (B1680747) derivative, for example, would produce a tetradentate N₂O₂ ligand capable of forming stable, often square-planar or octahedral, complexes with metal ions.

Reaction with dicarbonyls: A [2+2] cyclocondensation reaction between the diamine and a dialdehyde (B1249045) can lead to the formation of macrocyclic ligands.

The synthesis is often straightforward, proceeding under reflux in a suitable solvent like ethanol (B145695) or methanol, sometimes with acid or base catalysis. The general synthetic approach for creating Schiff base ligands from diamines is well-established.

Table 1: Representative Synthesis Scheme for a Schiff Base Ligand

| Reactant A | Reactant B (Example) | Resulting Ligand Type (Example) |

|---|

Investigation of Metal-Ligand Coordination Geometries and Complex Architectures

Once synthesized, ligands derived from this compound can coordinate with transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). The resulting metal complexes can exhibit diverse coordination geometries, which are influenced by the metal ion's size, oxidation state, and electronic configuration, as well as the ligand's denticity and steric profile.

Commonly observed geometries for related tetradentate Schiff base complexes include:

Square Planar: Often seen with Ni(II) and Cu(II).

Tetrahedral: Common for Zn(II) and some Co(II) complexes.

Octahedral: Can be formed if the metal ion coordinates with additional solvent molecules or other small ligands.

The methoxy (B1213986) and methyl groups on the benzene (B151609) ring of the ligand backbone can influence the electronic properties (via donation into the aromatic system) and steric environment of the metal center. This, in turn, can affect the stability, solubility, and ultimately the reactivity of the complex. The assembly of these ligands can also lead to more complex architectures like 2D or 3D coordination polymers and supramolecular networks held together by weaker interactions.

Catalytic Applications of Metal Complexes Incorporating this compound Ligands

Metal complexes containing Schiff base ligands are widely studied for their catalytic activity in various organic transformations. The metal center acts as a Lewis acid, activating substrates, while the ligand framework can be tuned to control selectivity.

Investigation in Organic Transformations (e.g., Carbon-Carbon Coupling Reactions)

While specific research on the catalytic use of this compound-derived complexes is not prominent in the literature, complexes of structurally similar ligands have shown promise in several areas. For instance, organocatalysts derived from other chiral diamines have been tested in Michael addition reactions. Furthermore, actinide complexes with different ligand systems have been employed for hydroelementation reactions.

The potential catalytic applications for complexes derived from this diamine could include:

Oxidation Reactions: Mimicking the function of metalloenzymes.

Reduction Reactions: Catalytic hydrogenation of unsaturated bonds.

Coupling Reactions: Although not specifically reported for this compound, metal complexes are the cornerstone of catalysis for reactions like Suzuki, Heck, and Sonogashira couplings. The electronic tuning provided by the methoxy and methyl groups could potentially influence the efficiency of oxidative addition and reductive elimination steps in a catalytic cycle.

Further research would be required to synthesize and test such complexes to establish their efficacy and selectivity in these transformations.

Role in the Synthesis of Functional Organic Materials and Polymers

Aromatic diamines are crucial monomers in the synthesis of high-performance polymers. The rigid aromatic structure and the reactive amine groups allow for the formation of thermally stable and chemically resistant materials. This compound can be considered a candidate monomer for creating functional organic materials. For example, it could be polymerized with dianhydrides to form polyimides or with dicarboxylic acids to form polyamides.

Derivatives of this diamine could also be used to create functional chromophores. These are molecules that absorb and emit light and can be used as dyes, sensors, or components in organic electronic devices. For example, related molecules have been used as colorimetric chemosensors for detecting transition metal ions in solution.

Supramolecular Chemistry and Host-Guest Interactions of this compound Derivatives

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The functional groups on this compound and its derivatives make it a candidate for studies in molecular recognition and self-assembly.

Derivatives could be designed to act as either a "host" or a "guest" in a supramolecular complex. For example:

As a Guest: The aromatic core could fit into the hydrophobic cavity of a host molecule like a cyclodextrin (B1172386) or a calixarene. The specificity of this interaction could be tuned by the substituents on the benzene ring.

As a Host Component: By incorporating the diamine into a larger macrocyclic structure, it could form a host capable of binding small molecules or ions.

The ability of the amine groups to act as hydrogen bond donors and the methoxy oxygen to act as a hydrogen bond acceptor provides multiple points for directed, non-covalent interactions, which are essential for building complex supramolecular architectures. However, specific studies detailing the host-guest chemistry of this compound derivatives are not yet prevalent.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (1R,2R)-cyclohexane-1,2-diamine |

| 5-nitropyridine-2-amine |

| 4-methylbenzene-1,2-diamine |

| Salicylaldehyde |

| N,N'-bis(salicylidene)-4-methoxy-5-methylbenzene-1,2-diamine |

| Copper(II) |

| Nickel(II) |

| Cobalt(II) |

| Zinc(II) |

| Polyimides |

| Polyamides |

| Cyclodextrins |

Chemical Biology: Structure-Activity Relationship Studies for Molecular Interaction Design

The strategic design of bioactive molecules hinges on a deep understanding of their structure-activity relationships (SAR), which delineate how specific structural features of a compound influence its biological activity. For this compound, the arrangement of the methoxy, methyl, and two amino groups on the benzene ring provides a rich scaffold for systematic modification to probe and optimize interactions with biological targets. While direct, extensive SAR studies on this specific diamine are not widely published, the principles of molecular interaction design can be illustrated by examining the roles of its key functional groups in the context of related bioactive molecules.

The core structure of this compound presents several points for modification to explore the chemical space and enhance biological activity. These include the positions and nature of the substituents on the aromatic ring and the functionalization of the amino groups. Such studies are crucial in medicinal chemistry for the development of new therapeutic agents. For instance, in the development of inhibitors for enzymes or ligands for receptors, even subtle changes to the chemical structure can lead to significant changes in potency and selectivity.

Research on related aromatic compounds provides valuable insights into potential SAR trends for this compound derivatives. For example, studies on benzodiazepinone inhibitors have shown that modifications to a phenyl ring, including the introduction of a 4-methoxy group, can impact potency and solubility. dundee.ac.uk In one study, adding a 4-methoxy group to a phenyl ring did not alter potency but did slightly increase solubility. dundee.ac.uk Conversely, moving the methoxy group to the 3-position resulted in a decrease in potency. dundee.ac.uk This highlights the critical importance of substituent placement.

Similarly, the exploration of resveratrol (B1683913) derivatives has demonstrated that the position of methoxy groups significantly influences biological effects such as anti-platelet and cytotoxic activity. nih.gov The substitution pattern on the aromatic rings dictates the molecule's ability to fit into the binding pocket of a target protein and form key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

The vicinal diamine functionality is a key structural motif in many biologically active compounds and ligands for catalysis. nih.gov The two amino groups can act as hydrogen bond donors and can be crucial for anchoring a molecule within a protein's binding site. The relative position of these amines to the other substituents is therefore critical for defining the molecule's interaction profile.

To systematically explore the SAR of this compound, a medicinal chemist might devise a series of analogs. The following data tables conceptualize how such a study might be structured and the potential findings based on established medicinal chemistry principles.

Table 1: Hypothetical Structure-Activity Relationship of Phenyl Ring Substituent Modifications

| Compound ID | R1 | R2 | R3 | R4 | Hypothetical Target Binding Affinity (IC₅₀, nM) | Rationale for Predicted Activity |

| Parent | H | OCH₃ | CH₃ | H | 100 | Baseline affinity of the parent compound. |

| Analog 1 | H | OH | CH₃ | H | 150 | Replacement of methoxy with a hydroxyl group may alter hydrogen bonding capacity and polarity, potentially reducing affinity. |

| Analog 2 | H | OCH₃ | H | H | 250 | Removal of the methyl group reduces hydrophobic interactions in a potential pocket, decreasing affinity. |

| Analog 3 | H | H | CH₃ | H | 500 | Removal of the methoxy group eliminates a key hydrogen bond acceptor, significantly reducing affinity. |

| Analog 4 | F | OCH₃ | CH₃ | H | 80 | Introduction of a small, electronegative fluorine atom at R1 could enhance binding through favorable electrostatic interactions. |

| Analog 5 | H | OCH₃ | CH₃ | Cl | 120 | Addition of a chloro group at R4 may introduce steric hindrance or unfavorable electronic effects, slightly reducing affinity. |

This table is a hypothetical representation to illustrate SAR principles and does not represent experimentally verified data for a specific target.

Table 2: Hypothetical Structure-Activity Relationship of Amino Group Modifications

| Compound ID | R5 (at N1) | R6 (at N2) | Hypothetical Target Binding Affinity (IC₅₀, nM) | Rationale for Predicted Activity |

| Parent | H | H | 100 | Unsubstituted amines provide key hydrogen bond donor interactions. |

| Analog 6 | CH₃ | H | 180 | N-methylation may introduce steric clashes or alter the hydrogen bonding network, reducing affinity. |

| Analog 7 | Acetyl | H | 300 | Acetylation introduces a larger group and changes the electronic properties of the amine, likely disrupting binding. |

| Analog 8 | H | CH₃ | 220 | Similar to N1-methylation, modification at N2 is predicted to be detrimental to binding affinity. |

This table is a hypothetical representation to illustrate SAR principles and does not represent experimentally verified data for a specific target.

The insights gained from such systematic SAR studies are fundamental to the process of rational drug design. By understanding which parts of the this compound scaffold are essential for molecular recognition and which can be modified to fine-tune properties like potency, selectivity, and pharmacokinetics, researchers can design more effective and safer therapeutic agents. Future research in this area could involve the synthesis and biological evaluation of a focused library of derivatives to validate these hypothetical SAR trends and to identify lead compounds for further development. nih.gov The use of molecular modeling and docking simulations can further aid in rationalizing the observed SAR and in designing novel analogs with improved properties. nih.govnih.gov

Vii. Future Research Directions and Emerging Trends for 4 Methoxy 5 Methylbenzene 1,2 Diamine

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 4-Methoxy-5-methylbenzene-1,2-diamine, future research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The focus is shifting towards "green chemistry" approaches that prioritize atom economy, energy efficiency, and the use of renewable resources.

Key areas of exploration include:

Catalytic Hydrogenation: Building upon established methods for reducing nitroanilines, research will likely focus on developing highly selective and reusable catalysts for the hydrogenation of the corresponding dinitro or nitroamino precursors to this compound. guidechem.com The use of earth-abundant metal catalysts and optimization of reaction conditions to minimize by-product formation will be a significant trend. guidechem.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. rjptonline.org Future studies could explore microwave-assisted methods for the key reaction steps in the synthesis of this compound, potentially under solvent-free conditions to further enhance the green credentials of the process. rjptonline.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. nih.gov Investigating the synthesis of this compound and its derivatives using flow reactors could lead to more efficient and automated production methods, particularly for industrial applications. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Research into biocatalytic routes, for instance, using nitroreductases for the selective reduction of a dinitro precursor, could offer a highly sustainable and enantioselective pathway to related chiral diamines.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Approach | Potential Advantages | Potential Research Focus |

|---|---|---|

| Catalytic Hydrogenation | High yields, clean reaction | Development of novel, reusable, and selective catalysts. guidechem.com |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of solvent-free conditions, scalability. rjptonline.org |

| Flow Chemistry | Enhanced safety and control, automation | Integration into multi-step syntheses, process optimization. nih.gov |

| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering, process development. |

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new molecules with specific functionalities. For this compound, computational approaches can guide the synthesis of derivatives with optimized properties for various applications.

Future research in this area is expected to involve:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. rsc.orgtandfonline.comnih.gov This knowledge can inform the design of molecules with specific electronic and optical properties for use in materials science. rsc.orgtandfonline.comnih.gov

Molecular Docking Simulations: As a precursor to benzimidazoles, which are known for their biological activity, derivatives of this compound can be computationally screened for their potential as pharmaceutical agents. mdpi.com Molecular docking studies can predict the binding affinity and interaction of these derivatives with biological targets, such as enzymes and receptors, thereby prioritizing synthetic efforts. mdpi.comarcjournals.org

In Silico Design of Catalysts: The diamine moiety can serve as a ligand for metal catalysts. Computational methods can be used to design ligands derived from this compound with tailored steric and electronic properties to enhance catalytic activity and selectivity in various organic transformations. nih.gov

Table 2: Computational Tools and Their Applications

| Computational Tool | Application in Derivative Design | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Predicting electronic and structural properties. rsc.orgtandfonline.comnih.gov | Rational design of materials with desired optical and electronic characteristics. rsc.orgtandfonline.comnih.gov |

| Molecular Docking | Screening for potential biological activity. mdpi.comarcjournals.org | Identification of promising candidates for drug discovery. mdpi.comarcjournals.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. mdpi.com | Predictive models for the design of more potent bioactive compounds. mdpi.com |

Innovative Applications in Emerging Fields of Catalysis and Materials Science

The unique structure of this compound makes it an attractive building block for the creation of novel functional materials and catalysts. Its ability to form heterocyclic structures, act as a ligand, and participate in polymerization opens up a wide range of possibilities.

Emerging applications are anticipated in:

Ligand Synthesis for Homogeneous Catalysis: The two adjacent amino groups can chelate to metal centers, forming stable complexes. Research is expected to focus on the synthesis of chiral and achiral ligands derived from this compound for use in asymmetric catalysis and cross-coupling reactions. nih.gov The electronic and steric properties of the ligand can be fine-tuned by modifying the methoxy (B1213986) and methyl groups.

Polymer Synthesis: Aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyimides and polybenzimidazoles. nih.gov The specific substitution pattern of this compound could impart unique properties, such as improved solubility, thermal stability, or optical characteristics, to these polymers. nih.gov

Metal-Organic Frameworks (MOFs): The diamine can act as an organic linker in the construction of MOFs. These porous materials have applications in gas storage, separation, and catalysis. The functional groups on the diamine can be used to tailor the pore environment and chemical properties of the resulting MOF.

Functional Dyes and Pigments: The aromatic diamine structure is a common feature in many dyes and pigments. mdpi.com Research could explore the synthesis of novel colorants derived from this compound with enhanced properties such as photostability and color fastness. mdpi.com

Interdisciplinary Research Collaborations Leveraging its Chemical Utility

The diverse potential applications of this compound necessitate a collaborative approach, bringing together experts from various scientific disciplines. The future of research on this compound will likely be characterized by strong interdisciplinary partnerships.

Key areas for collaboration include:

Medicinal Chemistry and Biology: Synthetic chemists can design and synthesize novel benzimidazole (B57391) derivatives, while biologists and pharmacologists can evaluate their biological activity, leading to the discovery of new drug candidates. chemscene.com

Materials Science and Engineering: Chemists can develop new polymers and materials from this compound, while materials scientists and engineers can characterize their physical and mechanical properties and explore their applications in electronics, aerospace, and other high-tech fields. rsc.orguw.edu

Computational and Experimental Chemistry: Computational chemists can model and predict the properties of new derivatives, guiding the experimental work of synthetic chemists and accelerating the discovery process. tandfonline.comnih.gov This synergy can lead to a more efficient and targeted approach to developing new functional molecules.

The continued exploration of this compound and its derivatives, driven by these emerging trends and collaborative efforts, holds significant promise for advancing various fields of science and technology.

常见问题

Q. What synthetic routes are recommended for 4-Methoxy-5-methylbenzene-1,2-diamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A two-step approach is often employed:

Nucleophilic substitution : React 4-methoxy-5-methyl-2-nitroaniline with reducing agents (e.g., H₂/Pd-C or SnCl₂/HCl) to yield the diamine. Optimize by using inert atmospheres to prevent oxidation .

Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures to isolate the product. Yield improvements (70–85%) are achieved by controlling temperature (25–40°C) and stoichiometric ratios (1:1.2 amine-to-reductant) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm successful synthesis?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons split into distinct patterns due to substituents. For example, methoxy (-OCH₃) appears as a singlet at ~3.8 ppm, while methyl (-CH₃) resonates as a singlet at ~2.3 ppm. Diamine -NH₂ groups may show broad peaks at 4.5–5.5 ppm but often require D₂O exchange to confirm .

- FT-IR : Confirm N-H stretches (3350–3450 cm⁻¹) and C-O-C stretches (1250–1270 cm⁻¹) for the methoxy group.

Advanced Research Questions

Q. How do methoxy and methyl substituents influence the reactivity of benzene-1,2-diamine derivatives in palladium-catalyzed coupling reactions?

- Methodological Answer : The electron-donating methoxy group enhances para/ortho-directing effects, favoring cross-coupling at the amine sites. However, steric hindrance from the methyl group may reduce reaction rates. Strategies include:

- Using bulky ligands (e.g., XPhos) to mitigate steric effects .

- Optimizing solvent polarity (e.g., DMF or THF) to stabilize intermediates.

- Monitoring reaction progress via TLC or HPLC to identify optimal termination points .

Q. What strategies mitigate oxidative degradation of this compound during storage and experimental handling?

- Methodological Answer :

- Storage : Store under argon at –20°C in amber vials to limit light/oxygen exposure .

- Handling : Add antioxidants (e.g., BHT at 0.1% w/w) to solutions. Use degassed solvents for reactions .

- Analysis : Monitor degradation via LC-MS; oxidized byproducts (e.g., quinone imines) elute earlier in reverse-phase columns .

Q. How can computational chemistry predict the crystallographic behavior and stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict bond angles and torsion angles. Compare with experimental XRD data (e.g., CCDC entries) to validate .

- Molecular Dynamics (MD) : Simulate crystal packing to assess stability under thermal stress. High methyl group symmetry often correlates with monoclinic or orthorhombic systems .

Q. What role does this compound play in synthesizing thermally stable polyimides?

- Methodological Answer : The diamine acts as a monomer in polycondensation with dianhydrides (e.g., PMDA):